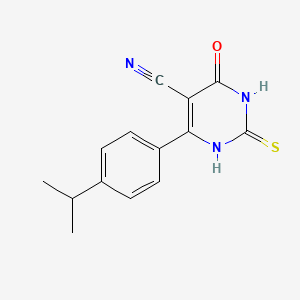
N-(2-(1,5-ジメチル-1H-ピラゾール-3-イル)エチル)-3,4-ジメチルベンゼンスルホンアミド
カタログ番号:
B2436985
CAS番号:
2034634-27-8
分子量:
307.41
InChIキー:
WFSXSOAFPHPMOX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzenesulfonamide moiety. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo various chemical reactions. For instance, it could participate in substitution reactions, where one part of the molecule is replaced by another group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用
- 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、インフルエンザAウイルスに対する阻害活性を示しました .
- 同様に、4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、コクサッキーB4ウイルスに対する強力な抗ウイルス効果を示しました .
抗ウイルス活性
抗結核活性
酵素阻害
要約すると、N-(2-(1,5-ジメチル-1H-ピラゾール-3-イル)エチル)-3,4-ジメチルベンゼンスルホンアミドは、抗ウイルス活性と抗結核活性から潜在的な酵素阻害に至るまで、さまざまな分野で有望な結果を示しています。その完全な治療的可能性を解き明かすには、さらなる研究が不可欠です。🌟 .
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11-5-6-15(9-12(11)2)21(19,20)16-8-7-14-10-13(3)18(4)17-14/h5-6,9-10,16H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSXSOAFPHPMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=NN(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-...
Cat. No.: B2436902
CAS No.: 872843-75-9
N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfona...
Cat. No.: B2436904
CAS No.: 2319834-49-4
1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(5,6,7,8-tetrahyd...
Cat. No.: B2436907
CAS No.: 2034344-16-4
4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carbox...
Cat. No.: B2436908
CAS No.: 932918-29-1
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2436902.png)


![4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2436908.png)



![N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2436917.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2436921.png)



